molecular formula C10H8N2O B11915187 N-Isoquinolin-3-ylformamide CAS No. 64172-28-7

N-Isoquinolin-3-ylformamide

Cat. No.: B11915187
CAS No.: 64172-28-7
M. Wt: 172.18 g/mol
InChI Key: HXUYXWSQRYLPIO-UHFFFAOYSA-N
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Description

N-(isoquinolin-3-yl)formamide is a nitrogen-containing heterocyclic compound derived from isoquinoline Isoquinoline and its derivatives are known for their wide range of biological activities and are important in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-3-yl)formamide typically involves the formylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with formic acid or formic acid derivatives under acidic conditions. Another approach involves the use of formamide as a formylating agent in the presence of catalysts such as triphenylphosphine and iodine .

Industrial Production Methods

Industrial production of N-(isoquinolin-3-yl)formamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-3-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert N-(isoquinolin-3-yl)formamide to its corresponding amine derivatives.

    Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Isoquinoline amine derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(isoquinolin-3-yl)formamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(isoquinolin-3-yl)formamide involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of N-(isoquinolin-3-yl)formamide, known for its wide range of biological activities.

    Isoquinoline N-oxide: An oxidized derivative of isoquinoline with distinct chemical properties.

    Isoquinoline amine derivatives: Reduced forms of isoquinoline with potential biological activities.

Uniqueness

N-(isoquinolin-3-yl)formamide is unique due to its formamide functional group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and drug development.

Properties

CAS No.

64172-28-7

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

N-isoquinolin-3-ylformamide

InChI

InChI=1S/C10H8N2O/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h1-7H,(H,11,12,13)

InChI Key

HXUYXWSQRYLPIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)NC=O

Origin of Product

United States

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